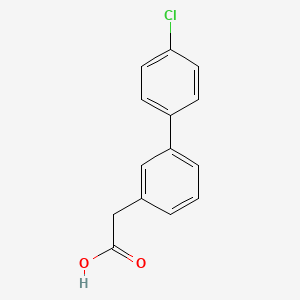

3-Biphenylacetic acid, 4'-chloro-

Vue d'ensemble

Description

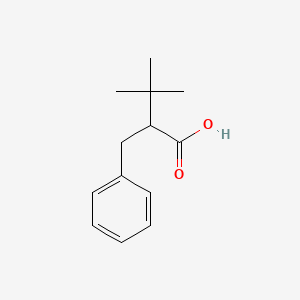

“3-Biphenylacetic acid, 4’-chloro-” is a chemical compound with the molecular formula C14H11ClO2. It is a potential non-steroidal anti-inflammatory agent . It forms a solid inclusion complex with β-cyclodextrin and on interaction with quinolone antibacterial agents, it induces functional blockade of the γ-aminobutyric acid receptors .

Synthesis Analysis

The synthesis of 4-biphenylacetic acid, a related compound, involves reducing 4-nitrophenylacetic acid to 4-aminophenylacetic acid in the presence of a palladium-carbon catalyst. This is followed by a reaction with benzene to prepare 4-biphenylacetic acid in the presence of sodium nitrite and an acid .Molecular Structure Analysis

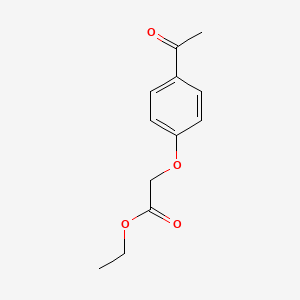

The molecule contains a total of 44 atoms, including 21 Hydrogen atoms, 19 Carbon atoms, 3 Oxygen atoms, and 1 Chlorine atom . It has 45 bonds in total, including 24 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic ether .Chemical Reactions Analysis

The key mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs) like “3-Biphenylacetic acid, 4’-chloro-” involves the suppression of the cyclooxygenase (COX) enzymes .Physical And Chemical Properties Analysis

The molecular weight of “3-Biphenylacetic acid, 4’-chloro-” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms of that element in the molecule .Applications De Recherche Scientifique

Anti-Inflammatory Applications

3-Biphenylacetic acid, 4’-chloro-: is known for its anti-inflammatory properties. It has been used as an active metabolite of the prodrug fenbufen, which is utilized in the treatment of rheumatic diseases . In research, it has been shown to inhibit prostaglandin E2 synthesis, which plays a significant role in the inflammation process .

Pain Management

This compound has been studied for its efficacy in pain management. It has been observed to decrease phenylquinone-induced writhing in mice, which is a measure of analgesic activity . This suggests potential applications in developing new pain relief medications.

Dermatological Research

In dermatological research, 3-Biphenylacetic acid, 4’-chloro- has been used to study its effects on UV-induced erythema in guinea pigs . This application is crucial for understanding and treating skin conditions caused by UV radiation.

Arthritis Model Studies

The compound has been applied in rat models of adjuvant-induced arthritis to assess its therapeutic potential . Such studies are vital for the development of new treatments for arthritis.

Neuroscience

Due to its interaction with γ-aminobutyric acid receptors, 3-Biphenylacetic acid, 4’-chloro- has implications in neuroscience research, particularly in understanding the mechanisms of neurotransmission and its modulation .

Drug Development

The ability of 3-Biphenylacetic acid, 4’-chloro- to form solid inclusion complexes with β-cyclodextrin indicates its potential in drug formulation and delivery systems . This property can be exploited to enhance the solubility and bioavailability of pharmaceuticals.

Interaction with Antibacterial Agents

Research has shown that 3-Biphenylacetic acid, 4’-chloro- can induce a functional blockade of the γ-aminobutyric acid receptors when interacting with quinolone antibacterial agents . This finding is significant for the development of combination therapies in treating bacterial infections.

Immunology & Inflammation

The compound’s role in modulating inflammatory lipid mediators places it at the center of immunological research, particularly in the study of autoimmune diseases and conditions involving chronic inflammation .

Mécanisme D'action

In vitro, biphenylacetic acid (BPAA), a metabolite of fenbufen, is more potent than fenbufen and in vivo metabolism of fenbufen to BPAA is probably required for activity. The arachidonate-thromboxane system appears to play a critical role in explaining a major part of the mechanism of action of these agents on platelets and other systems .

Safety and Hazards

Propriétés

IUPAC Name |

2-[3-(4-chlorophenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPDBVZDEVXUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226754 | |

| Record name | 3-Biphenylacetic acid, 4'-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Biphenylacetic acid, 4'-chloro- | |

CAS RN |

75852-50-5 | |

| Record name | 4′-Chloro[1,1′-biphenyl]-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75852-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Biphenylacetic acid, 4'-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075852505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Biphenylacetic acid, 4'-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromobenzo[a]anthracene](/img/structure/B1265999.png)

![4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride](/img/structure/B1266011.png)

![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)